2,3-dehydro-UWM6
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Overview
Description
2,3-Dehydro-UWM6 is a member of phenanthrenes.
Scientific Research Applications
1. Role in Jadomycin Biosynthesis
A study by Chen et al. (2005) revealed that 2,3-dehydro-UWM6 is a novel angucycline metabolite identified in a jadH mutant of Streptomyces venezuelae ISP5230. It was found that both UWM6 and this compound could be converted to jadomycin A or B in certain mutant strains of S. venezuelae. This study highlights the significance of this compound in the biosynthesis of jadomycins, a group of angucycline antibiotics, and suggests the bifunctionality of certain oxygenases in polyketide modification, indicating a broader phenomenon in the formation of aromatic polyketides (Chen et al., 2005).
2. Involvement in Angucycline Modification
Peng et al. (2012) focused on JadH, a bifunctional hydoxylase/dehydrase involved in jadomycin biosynthesis, which catalyzes a post-PKS modification reaction converting this compound to dehydrorabelomycin. Their research identified key residues in JadH involved in substrate-binding and catalysis, providing insight into the molecular mechanism of how this compound is processed in the biosynthetic pathway of jadomycins (Peng et al., 2012).
3. Study in a Model System for Angucycline Biosynthesis
In a study by Kallio et al. (2011), a model system composed of a NADPH-dependent flavoprotein hydroxylase PgaE and a short-chain alcohol dehydrogenase/reductase was used to investigate the modification of the angucycline substrate this compound. This research demonstrated that PgaE is responsible for two consecutive NADPH- and O2-dependent reactions, converting this compound to gaudimycin C. The study provided valuable insights into the enzymatic processes involved in angucycline biosynthesis, particularly the role of this compound as a key intermediate (Kallio et al., 2011).
Properties
Molecular Formula |
C19H16O5 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4aR)-4a,7,8-trihydroxy-3-methyl-5,12b-dihydro-4H-benzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C19H16O5/c1-9-5-13(21)17-11-6-10-3-2-4-12(20)15(10)18(23)16(11)14(22)8-19(17,24)7-9/h2-6,17,20,23-24H,7-8H2,1H3/t17?,19-/m1/s1 |
InChI Key |
DAZPSZLIQWNPOM-WHCXFUJUSA-N |
Isomeric SMILES |
CC1=CC(=O)C2C3=C(C(=O)C[C@@]2(C1)O)C(=C4C(=C3)C=CC=C4O)O |
Canonical SMILES |
CC1=CC(=O)C2C3=C(C(=O)CC2(C1)O)C(=C4C(=C3)C=CC=C4O)O |
Synonyms |
prejadomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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